molecular formula C15H19N3O B613013 H-Orn-betaNA CAS No. 54322-77-9

H-Orn-betaNA

Cat. No.: B613013
CAS No.: 54322-77-9
M. Wt: 257.34
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Description

H-Orn-betaNA, also known by its chemical formula C15H19N3O, is a compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbonate group and an ornithine derivative. It is commonly used in pharmaceutical testing and research due to its specific properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Orn-betaNA typically involves the reaction of ornithine derivatives with naphthalene-based compounds under controlled conditions. The synthesis process often includes the use of carbonate salts to introduce the carbonate group into the molecule. The reaction conditions, such as temperature, pH, and solvent choice, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and to facilitate the purification process. The use of advanced analytical techniques ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

H-Orn-betaNA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The carbonate group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

H-Orn-betaNA has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a component in specialized industrial processes

Mechanism of Action

The mechanism of action of H-Orn-betaNA involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

H-Orn-betaNA can be compared with other similar compounds, such as:

    This compound: Lacks the carbonate group, leading to different chemical properties and reactivity.

    Naphthalene-based derivatives: Share structural similarities but differ in functional groups and applications.

    Carbonate salts: Similar in containing the carbonate group but vary in their organic components .

Properties

IUPAC Name

carbonic acid;2,5-diamino-N-naphthalen-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.CH2O3/c16-9-3-6-14(17)15(19)18-13-8-7-11-4-1-2-5-12(11)10-13;2-1(3)4/h1-2,4-5,7-8,10,14H,3,6,9,16-17H2,(H,18,19);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUXEINXRSYOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54322-77-9
Record name 54322-77-9
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